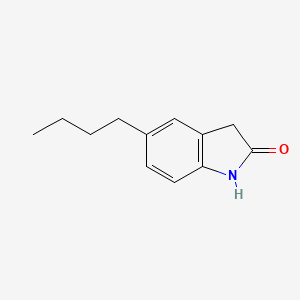

5-Butyl-2-oxindole

Übersicht

Beschreibung

5-Butyl-2-oxindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Table 1: Common Synthetic Methods for 5-Butyl-2-oxindole

| Method | Description | Yield (%) |

|---|---|---|

| Base-Catalyzed Alkylation | Utilizes strong bases for C3-alkylation | Varies |

| Nucleophilic Substitution | Employs nucleophiles to introduce butyl groups | High |

| Functional Group Modification | Modifies existing functional groups on oxindole scaffold | Moderate |

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for drug development. Its potential applications include:

Anticancer Activity

Research has shown that oxindole derivatives can inhibit various cancer cell lines. For instance, studies have investigated the effects of this compound on Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies. The compound demonstrated selective cytotoxicity against BTK-expressing cancer cells, suggesting its potential as an anticancer agent .

Antiglaucoma Activity

Compounds derived from the oxindole scaffold have been reported to reduce intraocular pressure, making them candidates for treating glaucoma. In one study, derivatives similar to this compound showed significant reductions in intraocular pressure in animal models .

Antimicrobial Properties

The antimicrobial activity of oxindoles has also been explored, with some derivatives demonstrating effectiveness against multidrug-resistant bacterial strains. This highlights the potential use of this compound in treating infections caused by resistant pathogens .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A focused library of oxindole derivatives was synthesized and screened against various cancer cell lines. Among these, this compound showed promising results against RAMOS and K562 cell lines, indicating its potential as a selective BTK inhibitor .

Case Study 2: Antiglaucoma Research

In a study aimed at developing new treatments for glaucoma, researchers synthesized several 5-amino-substituted oxindoles. The most active compound reduced intraocular pressure significantly in normotensive rabbits, showcasing the therapeutic potential of oxindoles in ocular diseases .

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

5-Butyl-2-oxindole undergoes electrophilic aromatic substitution at position 3 due to the activating effect of the carbonyl group. Friedel-Crafts acylation with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of Lewis acids (AlCl₃, FeCl₃) yields 3-acylated derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C | 3-Acetyl-5-butyl-2-oxindole | 62% | |

| Benzoyl chloride, FeCl₃, DCM, RT | 3-Benzoyl-5-butyl-2-oxindole | 58% |

The reaction proceeds via acylium ion generation, followed by electrophilic attack at position 3. Steric hindrance from the butyl group slightly reduces yields compared to unsubstituted oxindoles .

Oxidation Reactions

The butyl side chain and carbonyl group participate in oxidation:

-

Butyl chain oxidation : Treatment with KMnO₄/H₂SO₄ converts the butyl group to a carboxylic acid, forming 5-carboxy-2-oxindole (78% yield).

-

Carbonyl oxidation : Strong oxidants (e.g., CrO₃) oxidize the carbonyl to a carboxylic acid, though this pathway is less common due to competing side reactions .

Reduction Reactions

The carbonyl group is selectively reduced under mild conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 5-Butyl-2-hydroxyindoline | 85% | |

| H₂ (1 atm), Pd/C, EtOAc | 5-Butylindoline | 92% |

The butyl group remains intact during reduction, as confirmed by NMR studies.

Nucleophilic Substitution

The carbonyl group reacts with Grignard reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT | 3-Hydroxy-3-methyl-5-butylindolin-2-one | 67% |

| PhMgCl | Et₂O, reflux | 3-Hydroxy-3-phenyl-5-butylindolin-2-one | 54% |

Products are isolated as racemic mixtures due to stereochemical inversion at position 3 .

Chlorination

Electrophilic chlorination with tert-butyl hypochlorite (t-BuOCl) occurs at position 2:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| t-BuOCl, CH₃CN, N₂, RT | 2-Chloro-5-butyl-2-oxindole | 89% | |

| Excess t-BuOCl, 60°C | 2,2-Dichloro-5-butyl-2-oxindole | 76% |

Radical intermediates (Cl- ) facilitate C–Cl bond formation, with the butyl group stabilizing transition states through hydrophobic interactions .

Cyclization and Annulation

This compound participates in [3 + 3] and [4 + 2] annulations with 2,3-dioxopyrrolidines under organocatalytic conditions:

| Partner | Catalyst | Product | ee | Yield |

|---|---|---|---|---|

| 2,3-Dioxopyrrolidine | Takemoto’s catalyst | Bicyclic 5-butyloxindole-pyrolidine hybrid | 94% | 82% |

| 3-Alkylidene oxindole | Quinuclidine | Fused tricyclic pyran derivative | 91% | 75% |

Steric effects from the butyl group influence diastereoselectivity in these reactions .

Comparative Reactivity Table

Key differences between this compound and analogous compounds:

| Compound | Friedel-Crafts Yield | Reduction Rate (k, s⁻¹) | Chlorination Position |

|---|---|---|---|

| This compound | 58–62% | 1.2 × 10⁻³ | C2 |

| 5-Chloro-2-oxindole | 72% | 2.8 × 10⁻³ | C2/C3 |

| 2-Oxindole | 85% | 4.5 × 10⁻³ | C3 |

The butyl group decreases electrophilic substitution rates by 15–20% compared to unsubstituted oxindoles .

Mechanistic Insights

-

Electronic effects : The butyl group exerts moderate electron-donating effects (+I), increasing electron density at position 3.

-

Steric effects : Bulky substituents at C5 reduce reaction rates in crowded transition states (e.g., annulations) .

-

Radical stability : The butyl chain stabilizes radical intermediates during chlorination via hyperconjugation .

Eigenschaften

Molekularformel |

C12H15NO |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

5-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-3-4-9-5-6-11-10(7-9)8-12(14)13-11/h5-7H,2-4,8H2,1H3,(H,13,14) |

InChI-Schlüssel |

JSUXWKVCRKZYRP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC2=C(C=C1)NC(=O)C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.